Cyclohexanamine, 4-(1-iminoethyl)-
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Overview
Description
Cyclohexanamine, 4-(1-iminoethyl)-, also known by its CAS number 280554-53-2, is a heterocyclic organic compound. It is primarily used for experimental and research purposes . This compound is part of the broader category of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Chemical Reactions Analysis
Cyclohexanamine, 4-(1-iminoethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexanamine, 4-(1-iminoethyl)- has several scientific research applications. It is used in the study of high-temperature-resistant shale inhibitors, where it has shown effective inhibition of shale hydration and dispersion . This compound is also used in the synthesis of other organic compounds and as an intermediate in various chemical reactions .
Mechanism of Action
The mechanism of action of Cyclohexanamine, 4-(1-iminoethyl)- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Cyclohexanamine, 4-(1-iminoethyl)- can be compared with similar compounds such as 4, 4′-methylenebis-cyclohexanamine. While both compounds have similar molecular structures, 4, 4′-methylenebis-cyclohexanamine has a more rigid methylcyclohexane frame, making it more effective as a high-temperature-resistant shale inhibitor . Other similar compounds include cyclohexylamine and aminocyclohexane .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-ethanimidoylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16N2/c1-6(9)7-2-4-8(10)5-3-7/h7-9H,2-5,10H2,1H3 |
InChI Key |
JAHRPDMIKPTMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C1CCC(CC1)N |
Origin of Product |
United States |
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